2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide
Overview
Description
“2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide” is a chemical compound with the molecular formula C27H32N2O3 and a molecular weight of 432.6 g/mol1.
Synthesis Analysis
The synthesis of this compound could involve reactions at the benzylic position, which is the carbon adjacent to an aromatic ring2. These reactions could include free radical bromination, nucleophilic substitution, and oxidation2. However, specific synthesis methods for this compound are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound involves a benzyl group, a butyl group, an amino group, a hydroxypropoxy group, and a phenylbenzamide group1. The benzyl and butyl groups are attached to the amino group, which is connected to the hydroxypropoxy group. The hydroxypropoxy group is then linked to the phenylbenzamide group1.
Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include reactions at the benzylic position3. These reactions could involve free radical bromination and oxidation3. However, specific chemical reactions for this compound are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature. However, amines, such as the one present in this compound, are known to be weak organic bases5. They can react with acids to form salts soluble in water5.Safety And Hazards
The safety and hazards associated with this compound are not readily available in the literature. However, it is generally recommended to handle laboratory chemicals with care, using appropriate personal protective equipment, and to avoid release to the environment67.
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications for this compound in various fields. However, specific future directions for this compound are not readily available in the literature.
properties
IUPAC Name |
2-[3-[benzyl(butyl)amino]-2-hydroxypropoxy]-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-2-3-18-29(19-22-12-6-4-7-13-22)20-24(30)21-32-26-17-11-10-16-25(26)27(31)28-23-14-8-5-9-15-23/h4-17,24,30H,2-3,18-21H2,1H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZDJWDOTXGGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2C(=O)NC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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